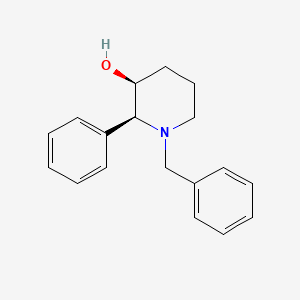
(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom, a hydroxyl group at the third carbon, and a phenyl group at the second carbon. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Hydroxyl and Phenyl Groups: The hydroxyl and phenyl groups are introduced through stereoselective reactions to ensure the correct (2S,3S) configuration.
Benzylation: The nitrogen atom is benzylated using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce the hydroxyl group.
Chiral Catalysts: To ensure the correct stereochemistry.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a fully saturated piperidine ring.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-1-N-Benzyl-3-hydroxy-2-phenylpiperidine: Differing in the stereochemistry at the third carbon.
(2R,3S)-1-N-Benzyl-3-hydroxy-2-phenylpiperidine: Differing in the stereochemistry at both the second and third carbons.
(2R,3R)-1-N-Benzyl-3-hydroxy-2-phenylpiperidine: Differing in the stereochemistry at the second carbon.
Uniqueness
The (2S,3S) configuration of (2S,3S)-1-benzyl-2-phenylpiperidin-3-ol provides unique stereochemical properties that influence its reactivity and interactions with other molecules. This specific configuration can lead to different biological activities and chemical behaviors compared to its stereoisomers.
Propriétés
Numéro CAS |
250589-64-1 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
(2S,3S)-1-benzyl-2-phenylpiperidin-3-ol |
InChI |
InChI=1S/C18H21NO/c20-17-12-7-13-19(14-15-8-3-1-4-9-15)18(17)16-10-5-2-6-11-16/h1-6,8-11,17-18,20H,7,12-14H2/t17-,18-/m0/s1 |
Clé InChI |
FPHQSHFUYFORCS-ROUUACIJSA-N |
SMILES |
C1CC(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES isomérique |
C1C[C@@H]([C@@H](N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canonique |
C1CC(C(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















